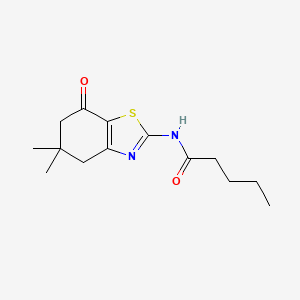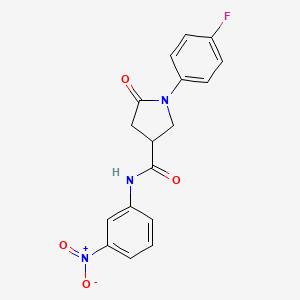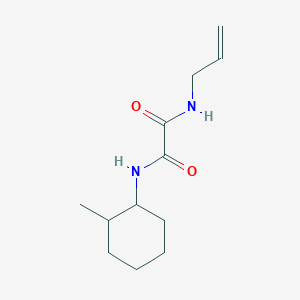
2-(4-sec-butylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide
Übersicht
Beschreibung
2-(4-sec-butylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide, also known as CI-994, is a small molecule inhibitor that has been synthesized and studied for its potential as an anti-cancer agent. The compound has been shown to inhibit histone deacetylase (HDAC) activity, which is a key regulator of gene expression and cellular differentiation. In
Wirkmechanismus
The mechanism of action of 2-(4-sec-butylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide is primarily through inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and repression of gene expression. By inhibiting HDAC activity, 2-(4-sec-butylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide promotes histone acetylation and transcriptional activation of genes involved in cell cycle regulation, apoptosis, and differentiation. In addition, 2-(4-sec-butylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
2-(4-sec-butylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide has been shown to induce cell cycle arrest at the G1 and G2/M phases, leading to decreased proliferation of cancer cells. The compound also induces apoptosis through activation of caspases and downregulation of anti-apoptotic proteins. In addition, 2-(4-sec-butylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide promotes differentiation of cancer cells, leading to decreased tumorigenicity and metastasis. These effects are mediated through modulation of gene expression and signaling pathways involved in cell proliferation, survival, and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-sec-butylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide has several advantages for use in lab experiments. The compound is readily available in high purity and yield, making it suitable for use in a variety of assays and experiments. In addition, 2-(4-sec-butylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide has been extensively studied and characterized, with well-established protocols for its use in cell culture and animal models. However, 2-(4-sec-butylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide has some limitations for use in lab experiments. The compound has low solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, 2-(4-sec-butylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide has been shown to have off-target effects on other enzymes and signaling pathways, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(4-sec-butylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 2-(4-sec-butylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide. This could lead to the discovery of new anti-cancer agents with improved efficacy and fewer side effects. Another area of interest is the identification of biomarkers that can predict response to 2-(4-sec-butylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide and other HDAC inhibitors. This could help to personalize cancer treatment and improve patient outcomes. Finally, further studies are needed to explore the potential of 2-(4-sec-butylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide as a combination therapy with other anti-cancer agents, including immunotherapy and targeted therapies.
Wissenschaftliche Forschungsanwendungen
2-(4-sec-butylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide has been extensively studied for its potential as an anti-cancer agent. The compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in a variety of cancer cell lines, including leukemia, breast cancer, and lung cancer. In addition, 2-(4-sec-butylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide has been shown to enhance the efficacy of other anti-cancer agents, such as cisplatin and gemcitabine, in preclinical studies. These findings suggest that 2-(4-sec-butylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide may have clinical potential as a combination therapy for cancer.
Eigenschaften
IUPAC Name |
2-(4-butan-2-ylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClINO2/c1-3-12(2)13-4-7-15(8-5-13)23-11-18(22)21-17-9-6-14(20)10-16(17)19/h4-10,12H,3,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUIYEXRMQJZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(butan-2-yl)phenoxy]-N-(2-chloro-4-iodophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}leucine](/img/structure/B4117265.png)
![ethyl 5-benzyl-2-[({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4117270.png)
![2-(3-butoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4117279.png)

![1-[3-(benzyloxy)phenyl]-7-chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4117290.png)
![4-[5-({2-[(2-methyl-2H-tetrazol-5-yl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B4117307.png)


![2-{[(4-sec-butylphenoxy)acetyl]amino}benzamide](/img/structure/B4117344.png)

![N-(3-chloro-4-methylphenyl)-2-{[2-(2-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B4117351.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-sec-butylphenoxy)acetamide](/img/structure/B4117360.png)
![methyl 4-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B4117364.png)